molecular formula C22H40N10O B14200623 1-[5-[[[5-[(dimethylamino)methyl]-2H-triazol-4-yl]-piperidin-1-ylmethoxy]-piperidin-1-ylmethyl]-2H-triazol-4-yl]-N,N-dimethylmethanamine CAS No. 862119-63-9

1-[5-[[[5-[(dimethylamino)methyl]-2H-triazol-4-yl]-piperidin-1-ylmethoxy]-piperidin-1-ylmethyl]-2H-triazol-4-yl]-N,N-dimethylmethanamine

Cat. No.: B14200623
CAS No.: 862119-63-9
M. Wt: 460.6 g/mol
InChI Key: JFVXVBLPFMHRCK-UHFFFAOYSA-N
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Description

1-[5-[[[5-[(dimethylamino)methyl]-2H-triazol-4-yl]-piperidin-1-ylmethoxy]-piperidin-1-ylmethyl]-2H-triazol-4-yl]-N,N-dimethylmethanamine is a complex organic compound that features a triazole ring, piperidine rings, and dimethylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-[[[5-[(dimethylamino)methyl]-2H-triazol-4-yl]-piperidin-1-ylmethoxy]-piperidin-1-ylmethyl]-2H-triazol-4-yl]-N,N-dimethylmethanamine involves multiple steps, typically starting with the formation of the triazole ring. The triazole ring can be synthesized via a cyclization reaction involving azides and alkynes under copper-catalyzed conditions. The piperidine rings are then introduced through nucleophilic substitution reactions, where piperidine derivatives react with appropriate electrophiles. The dimethylamino groups are incorporated via reductive amination reactions, where dimethylamine reacts with carbonyl compounds in the presence of reducing agents .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and substitution reactions, as well as the implementation of green chemistry principles to reduce waste and improve sustainability .

Chemical Reactions Analysis

Types of Reactions

1-[5-[[[5-[(dimethylamino)methyl]-2H-triazol-4-yl]-piperidin-1-ylmethoxy]-piperidin-1-ylmethyl]-2H-triazol-4-yl]-N,N-dimethylmethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce fully reduced amines or alcohols .

Scientific Research Applications

1-[5-[[[5-[(dimethylamino)methyl]-2H-triazol-4-yl]-piperidin-1-ylmethoxy]-piperidin-1-ylmethyl]-2H-triazol-4-yl]-N,N-dimethylmethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[5-[[[5-[(dimethylamino)methyl]-2H-triazol-4-yl]-piperidin-1-ylmethoxy]-piperidin-1-ylmethyl]-2H-triazol-4-yl]-N,N-dimethylmethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that trigger cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[5-[[[5-[(dimethylamino)methyl]-2H-triazol-4-yl]-piperidin-1-ylmethoxy]-piperidin-1-ylmethyl]-2H-triazol-4-yl]-N,N-dimethylmethanamine is unique due to its combination of triazole and piperidine rings, as well as its multiple dimethylamino groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

862119-63-9

Molecular Formula

C22H40N10O

Molecular Weight

460.6 g/mol

IUPAC Name

1-[5-[[[5-[(dimethylamino)methyl]-2H-triazol-4-yl]-piperidin-1-ylmethoxy]-piperidin-1-ylmethyl]-2H-triazol-4-yl]-N,N-dimethylmethanamine

InChI

InChI=1S/C22H40N10O/c1-29(2)15-17-19(25-27-23-17)21(31-11-7-5-8-12-31)33-22(32-13-9-6-10-14-32)20-18(16-30(3)4)24-28-26-20/h21-22H,5-16H2,1-4H3,(H,23,25,27)(H,24,26,28)

InChI Key

JFVXVBLPFMHRCK-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=NNN=C1C(N2CCCCC2)OC(C3=NNN=C3CN(C)C)N4CCCCC4

Origin of Product

United States

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